Hydroxytrimethylaminium

Neuroscience Receptor Pharmacology Cholinergic Signaling

Researchers requiring a validated low-potency α7 nAChR agonist for high-throughput screening often face variability in assay sensitivity. This product, as Hydroxytrimethylaminium, provides a precisely characterized EC₅₀ of 400-500 µM, delivering a reliable lower-bound comparator for novel modulator identification. For metabolic flux studies, the water-soluble chloride salt form ensures rapid absorption with a 1-2 hour plasma peak, ideal for acute kinetic tracing. - Enables 10-fold potency differentiation from acetylcholine in receptor assays. - Directly supports investigation of intracellular phosphocholine steady-state ratios. - Standardized counterion ensures predictable bioavailability for TMAO pathway research.

Molecular Formula C3H10NO+
Molecular Weight 76.12 g/mol
Cat. No. B15088961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxytrimethylaminium
Molecular FormulaC3H10NO+
Molecular Weight76.12 g/mol
Structural Identifiers
SMILESC[N+](C)(C)O
InChIInChI=1S/C3H10NO/c1-4(2,3)5/h5H,1-3H3/q+1
InChIKeyLGHYUXIXXNHKSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxytrimethylaminium (Choline) Technical Specifications


Hydroxytrimethylaminium, systematically known as (2-hydroxyethyl)trimethylammonium and commonly referred to as choline, is a quaternary ammonium cation (molecular formula C₃H₁₀NO⁺, exact mass 76.076 g/mol, topological polar surface area 20.20 Ų) [1]. This essential nutrient and biochemical precursor serves as the foundational molecule for a class of cholinergic and metabolic compounds, including acetylcholine (ACh), phosphocholine, betaine, and various choline salts (e.g., chloride, bitartrate, alpha-GPC) [2]. Understanding the precise physicochemical and functional boundaries of Hydroxytrimethylaminium is critical for accurate scientific selection, as its direct substitution with closely related analogs can lead to divergent experimental outcomes in receptor pharmacology, metabolic flux analysis, and nutritional intervention studies [3].

Precursor to acetylcholine, enabling cholinergic signaling and receptor pharmacology studies
Metabolic intermediate for phosphocholine, betaine, and methyl-group transfer pathway research
Counterion choice (chloride, bitartrate, alpha-GPC) influences bioavailability and assay context

Why Choline Cannot Be Generically Substituted


Although Hydroxytrimethylaminium (choline) and its analogs share a common structural core, they exhibit profound functional divergence across key biological systems, making generic substitution scientifically unsound. For instance, while choline acts as a low-potency agonist at α7 nicotinic acetylcholine receptors (nAChR) with an EC₅₀ of 400-500 µM, its acetylated derivative ACh demonstrates approximately 10-fold higher potency [1]. In metabolic pathways, choline and its phosphorylated counterpart, phosphocholine, exist in vastly different steady-state ratios, with intracellular phosphocholine levels being approximately 15-fold higher than free choline in unstimulated cells [2]. Furthermore, the methyl donor efficacy of choline is indirect, requiring enzymatic conversion to betaine, whereas betaine itself can directly participate in transmethylation reactions [3]. Even among choline salts, the choice of counterion (e.g., chloride vs. bitartrate) significantly impacts bioavailability and the subsequent formation of the gut-derived metabolite trimethylamine N-oxide (TMAO), a factor with clinical relevance [4]. These quantifiable differences underscore that Hydroxytrimethylaminium is not a functionally interchangeable commodity, and its selection for research or industrial applications must be guided by specific, evidence-based performance criteria.

Acetylcholine exhibits approximately 10‑fold higher α7 nAChR potency; receptor-response profiles may shift if substituted.

Phosphocholine exists in a distinct metabolic steady-state pool (~15‑fold higher intracellularly); may not replicate choline tracer kinetics.

Betaine cannot replace choline in choline‑deficient diets for growth support, as it lacks non‑methyl‑donor functions.

Choline chloride vs. bitartrate yields different systemic exposure and TMAO response; direct salt‑form interchange may alter experimental outcomes.

Choline Differentiation Guide for Procurement


α7 Nicotinic Receptor Potency Divergence

Hydroxytrimethylaminium (choline) is a low-potency agonist at the human α7 nicotinic acetylcholine receptor (nAChR), with an EC₅₀ of 400-500 µM. In a direct head-to-head comparison using net charge analysis, its potency was found to be approximately 10-fold lower than that of its acetylated analog, acetylcholine (ACh). The rank order of agonist potency for both human and rat α7 receptors was consistently 4-MeO-CA > 4OH-GTS-21 > GTS-21 > cytisine > ACh > choline [1].

α7 nAChR Potency
Head-to-head
Choline EC₅₀ 400–500 µM vs. ACh ~40–50 µM
~10‑fold lower potency
Supports receptor agonist ranking and assay dynamic range
Human α7 nAChR expressed in Xenopus oocytes; net charge analysis
Neuroscience Receptor Pharmacology Cholinergic Signaling

Phosphocholine vs. Choline Metabolic Steady-State

In unstimulated mast cells, the intracellular concentration of phosphocholine is significantly higher than that of free choline. A comparative analysis revealed that phosphocholine levels were approximately 182 ± 19 pmol/10⁶ cells, which is approximately 15-fold greater than the corresponding free choline concentration [1]. This stark quantitative difference highlights that choline and its phosphorylated derivative exist in vastly different metabolic pools and cannot be used as proxies for one another in studies of cellular metabolism or membrane biosynthesis.

Metabolic Steady-State
Head-to-head
Phosphocholine 182 ± 19 pmol/10⁶ cells vs. choline ~12 pmol/10⁶ cells
~15‑fold higher phosphocholine
Supports metabolic pool distinction for tracer studies
Unstimulated mouse bone marrow‑derived mast cells
Cell Biology Metabolomics Lipid Signaling

Methyl Donor Function: Choline vs. Betaine

In a 9-day growth assay using chicks fed a choline-free purified diet, supplemental choline resulted in a statistically significant improvement in growth performance (P < 0.05). In contrast, supplementation with an equivalent amount of betaine alone had no significant effect on growth [1]. This cross-study comparison demonstrates that choline provides essential functions beyond its role as a methyl donor precursor, which cannot be fully replicated by direct methyl donors like betaine.

Growth Performance
Cross-study
Choline: significant growth improvement (P < 0.05). Betaine: no significant effect.
Supports choline‑specific nutritional requirement
9‑day chick bioassay, choline‑free purified diet
Nutritional Biochemistry Animal Feed Methyl Metabolism

Choline Salt Bioavailability and TMAO Formation

A randomized, double-blind comparison of choline supplements revealed that high-dose choline chloride and alpha-GPC yielded significantly higher serum choline levels compared to choline bitartrate (F=31.31, p<0.01) [1]. Furthermore, all water-soluble choline salts, including choline chloride and choline bitartrate, were shown to rapidly increase plasma levels of the gut-derived metabolite TMAO. In contrast, a phospholipid-bound form (egg-PC) did not elevate TMAO and exhibited a delayed peak in plasma choline concentration at approximately 3 hours post-ingestion [2].

Salt Bioavailability
Head-to-head
Choline chloride: high serum choline, rapid TMAO increase. Bitartrate: significantly lower exposure (F=31.31, p<0.001).
Supports salt‑form selection for systemic exposure studies
Randomized crossover, single oral dose 550 mg choline equivalent
Clinical Nutrition Pharmacokinetics Supplement Science

Transporter Affinity: SLC5A7 vs. SLC22A1-3

A comprehensive comparison of 16 human solute carrier (SLC) proteins with known choline-transporting capacity revealed that seven transporters exhibited high-affinity kinetics (KM 12-50 µM), which aligns with physiological plasma choline concentrations. Among these, SLC5A7 (the high-affinity choline transporter) displayed over 10-fold higher intrinsic clearance than any of the other characterized transporters. In contrast, the SLC22A1-3 (OCT1-3) family members were confirmed as choline transporters but demonstrated low affinity for the substrate [1].

Transporter Affinity
Class-level
SLC5A7 intrinsic clearance >10‑fold higher than other SLCs; KM 12–50 µM
Supports cell‑model selection for choline uptake assays
16 human SLC panel, radiolabeled choline uptake
Molecular Pharmacology Transport Kinetics Cellular Uptake

Hemicholinium-3 Inhibition Selectivity

The classic choline uptake inhibitor hemicholinium-3 (HC-3) exhibits a distinct selectivity profile among choline transporters. HC-3 most strongly inhibited SLC5A7, the primary high-affinity choline transporter, and also significantly inhibited SLC35F2-5 and SLC35G4. For these six transporters, choline transport was inhibited by approximately 50% at 100 µM of the inhibitors decynium-22 and verapamil [1]. This class-level evidence underscores that not all choline transport is equally sensitive to pharmacological blockade, a key consideration for studies involving cholinergic modulation.

HC‑3 Inhibition
Class-level
HC‑3 strongly inhibits SLC5A7, SLC35F2‑5, SLC35G4; ~50% inhibition at 100 µM decynium‑22
Reported transporter‑dependent inhibition profile requires validation in target model
In vitro competitive inhibition; class‑level inference
Neuropharmacology Transporter Inhibition Cholinergic Assays

Hydroxytrimethylaminium Application Scenarios


α7 nAChR Agonist Screening

Hydroxytrimethylaminium (choline) should be employed as a reference low-potency agonist in high-throughput screens for novel α7 nAChR modulators. Its defined EC₅₀ of 400-500 µM provides a reliable lower-bound comparator for identifying more potent agonists, as evidenced by its 10-fold lower potency relative to ACh [1]. This ensures assay sensitivity and a valid dynamic range for compound ranking.

In Vivo Choline Flux Tracing

In studies using deuterium-labeled choline to trace metabolic pathways, the selection of Hydroxytrimethylaminium in its free base or chloride salt form is essential for capturing acute plasma kinetics. Evidence shows that water-soluble forms lead to a rapid increase in plasma choline and its metabolites, with a peak at 1-2 hours, enabling precise temporal analysis of choline assimilation and conversion to betaine and TMAO [2].

Optimizing Bioavailability and Minimizing TMAO

For the development of dietary supplements where a rapid increase in systemic choline is desired without the potentially undesirable increase in TMAO, the comparative evidence directs formulators toward specific choline salts. While choline chloride provides high bioavailability, it also raises TMAO [2]. Conversely, a phospholipid-bound form like egg-PC avoids TMAO elevation but has a delayed absorption profile [2]. The procurement specification should therefore match the desired pharmacokinetic and metabolic outcome.

Choline-Deficient Diet Supplementation

In animal feed applications, particularly for poultry, the use of Hydroxytrimethylaminium (as choline chloride) is non-negotiable for optimal growth performance in choline-deficient diets. Comparative feeding trials demonstrate that direct methyl donors like betaine cannot replicate the growth-promoting effects of choline in the absence of preformed choline [3]. This evidence directly informs feed formulation and raw material sourcing strategies.

Application
Selection Property
Validation Focus
α7 nAChR agonist screening
Reference low‑potency agonist profile (EC₅₀ 400–500 µM)
Agonist ranking and assay dynamic range
In vivo choline flux tracing
Rapid plasma choline kinetics (chloride salt)
Temporal analysis of choline assimilation and metabolite formation
Serum choline and TMAO response studies
Salt‑form‑dependent systemic exposure and TMAO production
Pharmacokinetic and metabolite profiling
Choline‑deficient diet supplementation
Essential growth factor in choline‑free diets
Growth performance and feed formulation metrics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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